Acetic acid;2-methylcyclohexen-1-ol

Catalog No.
S16108764
CAS No.
1196-73-2
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid;2-methylcyclohexen-1-ol

CAS Number

1196-73-2

Product Name

Acetic acid;2-methylcyclohexen-1-ol

IUPAC Name

acetic acid;2-methylcyclohexen-1-ol

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C7H12O.C2H4O2/c1-6-4-2-3-5-7(6)8;1-2(3)4/h8H,2-5H2,1H3;1H3,(H,3,4)

InChI Key

GPVUUKHYKJBXRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1)O.CC(=O)O

Acetic acid;2-methylcyclohexen-1-ol is a compound that combines the functional groups of acetic acid and 2-methylcyclohexen-1-ol. Acetic acid, a simple carboxylic acid, is characterized by its pungent smell and is widely used in food preservation and as a chemical reagent. The compound 2-methylcyclohexen-1-ol is an unsaturated alcohol derived from cyclohexene, featuring a methyl group at the second carbon position. This compound exhibits unique structural properties due to the presence of both an alcohol and a double bond, which can influence its reactivity and biological activity.

The chemical behavior of acetic acid;2-methylcyclohexen-1-ol can be understood through various reactions:

  • Esterification: This compound can undergo esterification with carboxylic acids, such as acetic acid, to form esters. For instance, reacting 2-methylcyclohexen-1-ol with acetic acid in the presence of an acid catalyst yields acetic acid-(2-methylcyclohexyl ester) .
  • Dehydration: The dehydration of 2-methylcyclohexanol (a precursor) under acidic conditions can yield alkenes such as 1-methylcyclohexene and 3-methylcyclohexene . This reaction is significant for synthesizing compounds with double bonds.
  • Oxidation: The alcohol group in 2-methylcyclohexen-1-ol can be oxidized to form ketones or aldehydes using reagents like chromic acid or sodium hypochlorite .

The synthesis of acetic acid;2-methylcyclohexen-1-ol can be approached through several methods:

  • Esterification Reaction: Mixing 2-methylcyclohexen-1-ol with acetic anhydride or acetic acid in the presence of an acid catalyst can produce the ester derivative .
  • Dehydration of Alcohols: Starting from 2-methylcyclohexanol, dehydration reactions using concentrated sulfuric acid can yield the unsaturated alcohol, which can then react with acetic acid .
  • Oxidation Reactions: The conversion of the alcohol group to a carbonyl group can be achieved through oxidation methods using chromic acid or other oxidizing agents .

Acetic acid;2-methylcyclohexen-1-ol finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of esters and other organic compounds.
  • Flavoring Agents: Due to its structural characteristics, it may be used in flavoring formulations or as a fragrance component.
  • Biochemical Research: The compound is utilized in studies examining the effects of solvents on enzyme activities, particularly epoxide hydrolases .

Interaction studies involving acetic acid;2-methylcyclohexen-1-ol have not been extensively documented, but similar compounds have shown varied interactions with biological systems. The presence of both an alcohol and a carboxylic group suggests potential hydrogen bonding interactions with proteins or nucleic acids, which could influence its biological activity.

Several compounds share structural similarities with acetic acid;2-methylcyclohexen-1-ol, each exhibiting unique properties:

Compound NameStructureKey Features
CyclohexanolC6H12OSaturated cyclic alcohol
1-MethylcyclohexeneC7H12Unsaturated hydrocarbon
AcetaldehydeC2H4OSimple aldehyde, precursor to various reactions
EthanolC2H6OCommon alcohol used in various applications

Uniqueness

Acetic acid;2-methylcyclohexen-1-ol stands out due to its combination of functionalities—both an alcohol and a carboxylic group—alongside its cyclic structure, which influences its reactivity and potential applications in organic synthesis and biological studies.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

172.109944368 g/mol

Monoisotopic Mass

172.109944368 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

Explore Compound Types